
3-Methyloctahydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyloctahydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Methyloctahydrochinoxalin-2(1H)-on umfasst typischerweise die Kondensation von 1,2-Diaminen mit 1,2-Dicarbonylverbindungen. Eine gängige Methode ist die Reaktion von 1,2-Diaminocyclohexan mit Methylglyoxal unter sauren Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Essigsäure durchgeführt, und das Gemisch wird mehrere Stunden zum Rückfluss erhitzt, um eine vollständige Reaktion sicherzustellen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 3-Methyloctahydrochinoxalin-2(1H)-on durch Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Methyloctahydrochinoxalin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinoxalinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene hydrierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinoxalin-2,3-dionen führen, während die Reduktion verschiedene hydrierte Chinoxalinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-Methyloctahydrochinoxalin-2(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung hat Potenzial als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Es werden laufend Forschungen betrieben, um seine Verwendung als pharmazeutisches Zwischenprodukt für die Medikamentenentwicklung zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Methyloctahydrochinoxalin-2(1H)-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es durch die Hemmung spezifischer Enzyme oder Rezeptoren wirken, was zu seiner beobachteten Bioaktivität führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 3-Methyloctahydroquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methyl-3H-imidazo[4,5-f]chinoxalin-2-amin: Ein Chinoxalinderivat mit ähnlichen strukturellen Merkmalen.
2-Amino-3-methyl-3H-imidazo[4,5-f]chinolin: Eine weitere verwandte Verbindung mit einem Chinolin-Rest.
Einzigartigkeit
3-Methyloctahydrochinoxalin-2(1H)-on ist aufgrund seiner spezifischen hydrierten Chinoxalin-Struktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezifische Anwendungen wertvoll, bei denen andere Chinoxalinderivate möglicherweise nicht geeignet sind.
Eigenschaften
CAS-Nummer |
84688-50-6 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H16N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h6-8,10H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
PSVXBULIIBBMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC2CCCCC2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


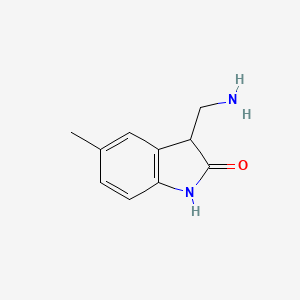


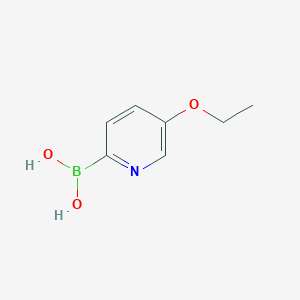
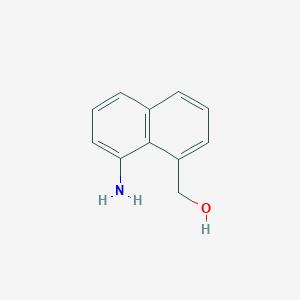
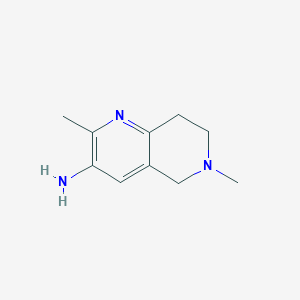
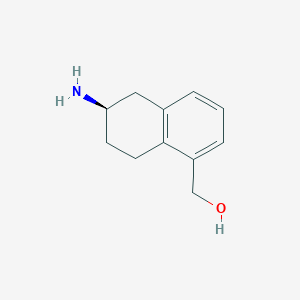
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)

![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)

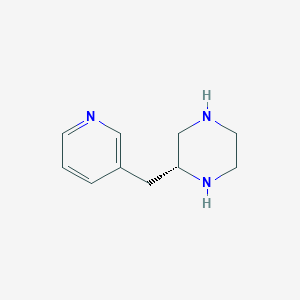
![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)
